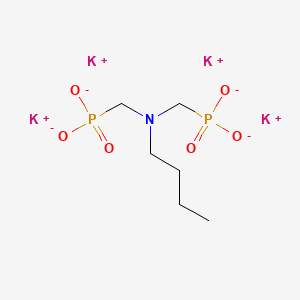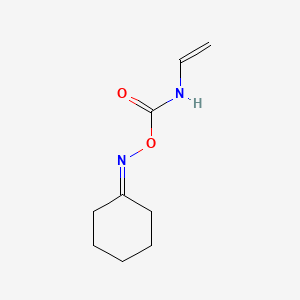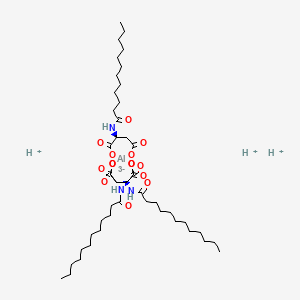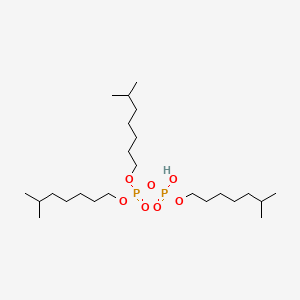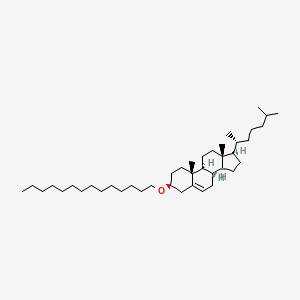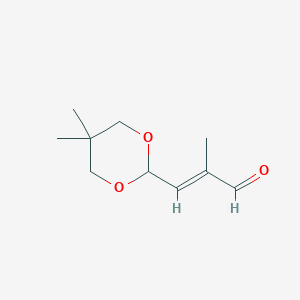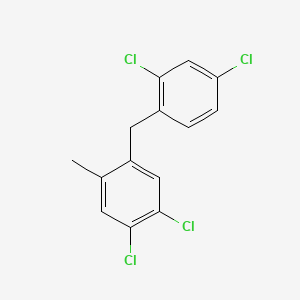
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is a complex organic compound characterized by its multiple chlorine substitutions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- typically involves multiple steps of chlorination and methylation. The starting material is often a simpler benzene derivative, which undergoes sequential chlorination to introduce the chlorine atoms at specific positions on the benzene ring. The methyl group is then introduced through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to avoid side reactions and to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dechlorinated products, alcohols
Substitution: Hydroxylated, aminated, or thiolated derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 2,4-Dichlorobenzyl chloride
- 3,4-Dichlorophenyl isocyanate
Uniqueness
Compared to similar compounds, Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms and a methyl group can enhance its stability and alter its interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
121107-77-5 |
|---|---|
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
1,2-dichloro-4-[(2,4-dichlorophenyl)methyl]-5-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-4-13(17)14(18)6-10(8)5-9-2-3-11(15)7-12(9)16/h2-4,6-7H,5H2,1H3 |
InChI-Schlüssel |
OKBPQVXEXVYBGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


